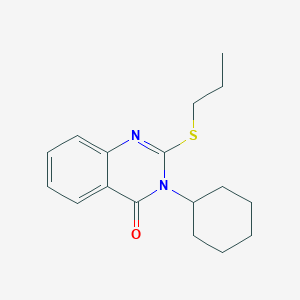
3-cyclohexyl-2-(propylsulfanyl)quinazolin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Cyclohexyl-2-(propylsulfanyl)-3,4-dihydroquinazolin-4-one is a chemical compound belonging to the quinazolinone family. Quinazolinones are known for their diverse pharmacological activities, including analgesic, anti-inflammatory, and anticonvulsant properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyclohexyl-2-(propylsulfanyl)-3,4-dihydroquinazolin-4-one typically involves the reaction of cyclohexylamine with various aldehydes and ketones. One common method starts with the preparation of 3-cyclohexyl-2-hydrazinoquinazolin-4-one from cyclohexylamine. This intermediate is then reacted with propylsulfanyl reagents under controlled conditions to yield the target compound .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Cyclohexyl-2-(propylsulfanyl)-3,4-dihydroquinazolin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the propylsulfanyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines.
Scientific Research Applications
3-Cyclohexyl-2-(propylsulfanyl)-3,4-dihydroquinazolin-4-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its analgesic, anti-inflammatory, and anticonvulsant properties.
Mechanism of Action
The mechanism of action of 3-cyclohexyl-2-(propylsulfanyl)-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or bind to specific receptors in the central nervous system, leading to its observed pharmacological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-Phenyl-3-substituted quinazolines
- 2-Methyl-3-substituted quinazolines
- 2-Methylthio-3-substituted quinazolines
- 2,3-Disubstituted quinazolines
Uniqueness
3-Cyclohexyl-2-(propylsulfanyl)-3,4-dihydroquinazolin-4-one is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Compared to other similar compounds, it may exhibit different levels of potency and selectivity in its biological activities .
Properties
Molecular Formula |
C17H22N2OS |
|---|---|
Molecular Weight |
302.4 g/mol |
IUPAC Name |
3-cyclohexyl-2-propylsulfanylquinazolin-4-one |
InChI |
InChI=1S/C17H22N2OS/c1-2-12-21-17-18-15-11-7-6-10-14(15)16(20)19(17)13-8-4-3-5-9-13/h6-7,10-11,13H,2-5,8-9,12H2,1H3 |
InChI Key |
FJOJFIKENRCJLH-UHFFFAOYSA-N |
Canonical SMILES |
CCCSC1=NC2=CC=CC=C2C(=O)N1C3CCCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















